molecular formula C21H21N3O2 B2879754 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1326942-66-8

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2879754
CAS No.: 1326942-66-8
M. Wt: 347.418
InChI Key: XSXZSIJYVMDVFW-UHFFFAOYSA-N
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Description

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of pyrrolidin-2-one derivatives through the cascade reactions of N-substituted piperidines . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core structure allows the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-2-18(15-9-5-3-6-10-15)21-22-20(23-26-21)16-13-19(25)24(14-16)17-11-7-4-8-12-17/h3-12,16,18H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXZSIJYVMDVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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